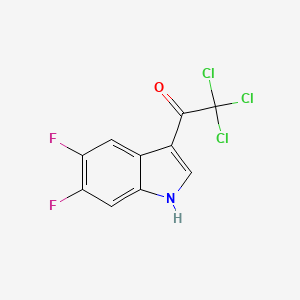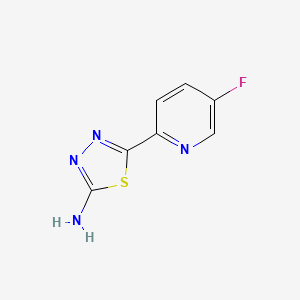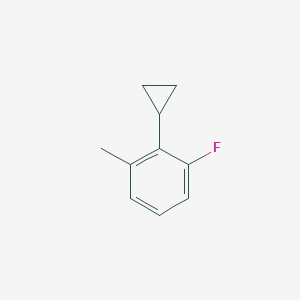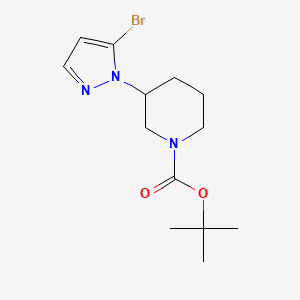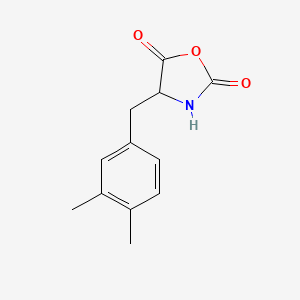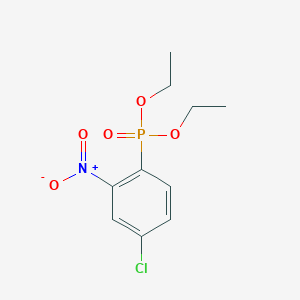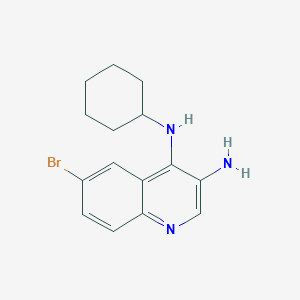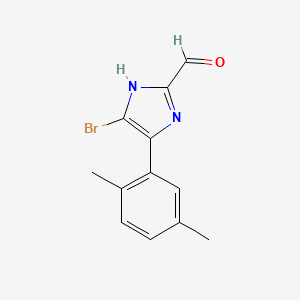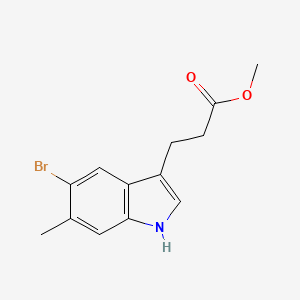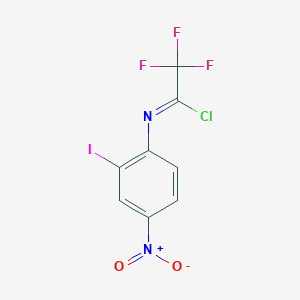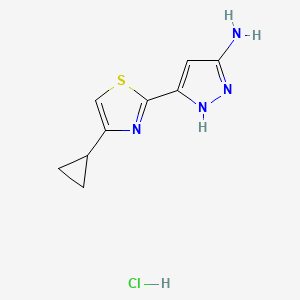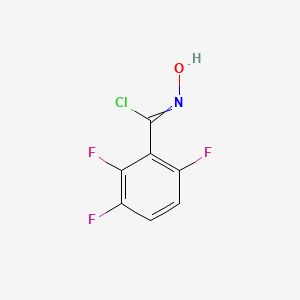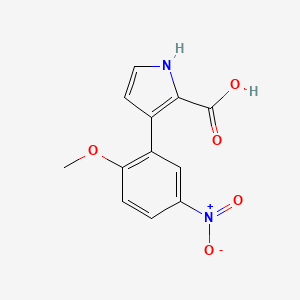![molecular formula C10H9ClF3N3 B13704644 3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride](/img/structure/B13704644.png)
3-Amino-5-[4-(trifluoromethyl)phenyl]-1H-pyrazole Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD32876509 is a chemical compound with a unique structure and properties that make it valuable in various scientific and industrial applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MFCD32876509 involves several steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but it generally includes the following steps:
Initial Reaction: The starting materials undergo a reaction under controlled conditions, often involving catalysts and solvents.
Intermediate Formation: The initial reaction produces intermediates, which are then purified and subjected to further reactions.
Final Product Formation: The intermediates undergo final reactions to form MFCD32876509. This step may involve heating, cooling, or other specific conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of MFCD32876509 is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Large-scale reactors, continuous flow systems, and automated processes are often employed to produce the compound in bulk.
Chemical Reactions Analysis
Types of Reactions
MFCD32876509 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.
Reduction: Reduction reactions can convert MFCD32876509 into different reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The reactions involving MFCD32876509 typically require specific reagents and conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are often carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used. These reactions may require anhydrous conditions.
Substitution: Substitution reactions often involve halogens or other reactive groups. Solvents like dichloromethane or ethanol are commonly used.
Major Products Formed
The major products formed from the reactions of MFCD32876509 depend on the specific reaction conditions and reagents used. For example, oxidation may produce various oxidized derivatives, while substitution reactions can yield a range of substituted compounds.
Scientific Research Applications
MFCD32876509 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: MFCD32876509 is used in the production of specialty chemicals, polymers, and other industrial products.
Mechanism of Action
The mechanism of action of MFCD32876509 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
MFCD32876509 can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds with similar structures or functional groups include MFCD32876510, MFCD32876511, and MFCD32876512.
Uniqueness: MFCD32876509 may exhibit unique properties such as higher reactivity, better stability, or specific biological activities that distinguish it from similar compounds.
Properties
Molecular Formula |
C10H9ClF3N3 |
|---|---|
Molecular Weight |
263.65 g/mol |
IUPAC Name |
5-[4-(trifluoromethyl)phenyl]-1H-pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C10H8F3N3.ClH/c11-10(12,13)7-3-1-6(2-4-7)8-5-9(14)16-15-8;/h1-5H,(H3,14,15,16);1H |
InChI Key |
YXBRWLPUKSZCCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)N)C(F)(F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


